6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde
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Overview
Description
6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde is a chemical compound with a unique molecular structure. It is part of the quinoline family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the quinoline ring, along with a carbaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 6-fluoro-5-methylquinoline followed by oxidation to introduce the nitro group. The final step involves the formylation of the quinoline ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde
- 8-Fluoro-5-nitroquinoline
Uniqueness
6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H7FN2O3 |
---|---|
Molecular Weight |
234.18 g/mol |
IUPAC Name |
6-fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c1-6-8-3-2-7(5-15)13-11(8)10(14(16)17)4-9(6)12/h2-5H,1H3 |
InChI Key |
DRRZXZDEXCSYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC(=N2)C=O)[N+](=O)[O-])F |
Origin of Product |
United States |
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